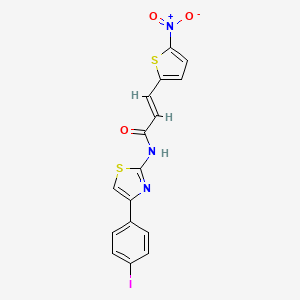

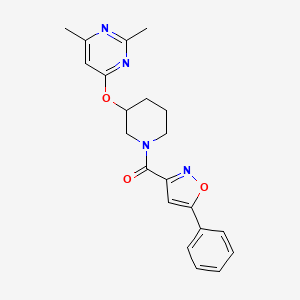

![molecular formula C20H18BrN3O B2661564 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one CAS No. 847395-40-8](/img/structure/B2661564.png)

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one, also known as ABP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ABP belongs to the class of pyrrolidin-2-one derivatives and has shown promising results in the treatment of various diseases.

科学的研究の応用

Synthesis of Heterocyclic Compounds

Compounds with structures similar to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one are often synthesized as part of research into heterocyclic chemistry. These compounds serve as key intermediates in the synthesis of more complex molecules. For instance, the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines involves the reaction of synthons with Grignard reagents, allylsilanes, and silyl ethers to produce a variety of substituted compounds in good to excellent yields (Katritzky et al., 2000). Such methodologies are crucial for developing new chemical entities with potential biological activities.

Anticancer Activity

Research into the anticancer activity of focused compound libraries derived from natural product leads indicates that specific modifications to heterocyclic compounds can yield potent inhibitors of cell growth in various cancer cell lines. For example, modifications to the structure of oroidin, a pyrrole alkaloid, resulted in the identification of compounds with GI50 values of <5 μM against multiple cancer cell lines, highlighting the therapeutic potential of these synthesized compounds (Dyson et al., 2014).

Antimicrobial Agents

The development of antimicrobial agents is another area of interest. For instance, the synthesis of 2-(chromon-3-yl)imidazole derivatives and their evaluation as potential antimicrobial agents against various bacterial and fungal strains demonstrate the potential of heterocyclic compounds in addressing resistance to existing antimicrobial therapies. Some derivatives showed significant inhibitory activity, comparable to standard drugs (Sharma et al., 2017).

Chemical Methodology Development

Research also focuses on the development of new synthetic methodologies that enable the efficient creation of heterocyclic compounds. For example, highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides has been developed, showcasing the versatility and applicability of these methodologies in creating a wide range of heterocyclic compounds with potential biological activities (Zhu et al., 2007).

Material Science Applications

In material science, the synthesis of coordination polymers and the exploration of their properties are of interest. For instance, the development of cadmium(II) coordination polymers based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands opens new avenues for the creation of materials with unique properties suitable for various applications, including catalysis, separation, and sensing (Li et al., 2012).

特性

IUPAC Name |

1-(4-bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h2-10,14H,1,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSIXROJPZDMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

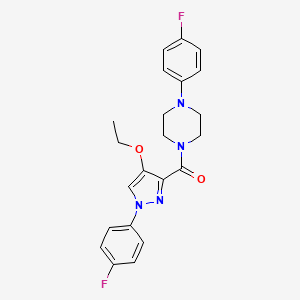

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

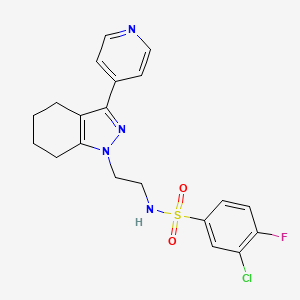

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)

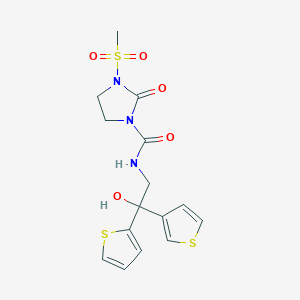

![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)

![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)

![6-Azaspiro[3.4]octan-2-ol](/img/structure/B2661495.png)

![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2661497.png)

![(1R,4S,7R,8S)-7-[(2E,4E)-hexa-2,4-dienoyl]-3-hydroxy-8-[(2S)-3-hydroxy-2,4-dimethyl-5-oxo-2,5-dihydrofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dien-1-ylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B2661498.png)

![Morpholino[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B2661501.png)